1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using nitrating agents like nitric acid.
Amidation: Coupling of the carboxylic acid group with the piperidine derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agricultural Chemistry: Possible use as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the piperidine moiety.
N-(1-methyl-4-piperidinyl)-4-nitro-1H-pyrazole-5-carboxamide: Lacks the dimethyl groups.
Uniqueness
1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which can confer specific reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-8-10(17(19)20)11(16(3)14-8)12(18)13-9-4-6-15(2)7-5-9/h9H,4-7H2,1-3H3,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHSYCQKFXLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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